molecular formula C22H16N2O4 B2976802 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921515-05-1

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

Cat. No.: B2976802
CAS No.: 921515-05-1
M. Wt: 372.38
InChI Key: MWGGZRKOTZWUJS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O4 and its molecular weight is 372.38. The purity is usually 95%.
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Scientific Research Applications

Antitubercular and Antibacterial Properties

Compounds closely related to N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide have shown promising antitubercular and antibacterial activities. For instance, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed and synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives exhibiting potent activity comparable to established drugs. These compounds' interactions with bacterial enzymes and their potential as molecular scaffolds for developing new antitubercular agents highlight the relevance of exploring similar structures for antibacterial and antitubercular applications (Bodige et al., 2019).

Cancer Research

The structural framework similar to this compound has been explored in the context of cancer research. Novel terpyridine-skeleton molecules, including those with chromeno[4,3-b]pyridine cores, have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis. These compounds target topoisomerases, enzymes crucial for DNA replication and cell division, suggesting a potential pathway through which related compounds could exert antineoplastic effects, offering a foundation for developing new anticancer therapies (Kwon et al., 2015).

Synthesis and Material Science

In the realm of synthesis and material science, derivatives of chromene and pyridine structures have been investigated for their utility in creating novel materials. For example, aromatic polyamides with coumarin chromophores have been synthesized, showcasing the potential of such compounds in developing photosensitive materials. These materials exhibit interesting properties under UV illumination, including crosslinking capabilities, which could be instrumental in designing new polymers with specific light-responsive behaviors (Nechifor, 2009).

Drug Design and Development

The exploration of chromene and pyridine derivatives extends into drug design and development, particularly in identifying new therapeutic agents. Studies have focused on synthesizing compounds with specific inhibitory activity against enzymes or receptors relevant to disease processes, such as aldo-keto reductases involved in cancer. The synthesis and structure-activity relationship analyses of these compounds contribute to understanding how molecular modifications impact biological activity, paving the way for the rational design of more effective and selective drugs (Endo et al., 2013).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-16-8-5-14(6-9-16)21-13-19(25)17-12-15(7-10-20(17)28-21)24-22(26)18-4-2-3-11-23-18/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGGZRKOTZWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.